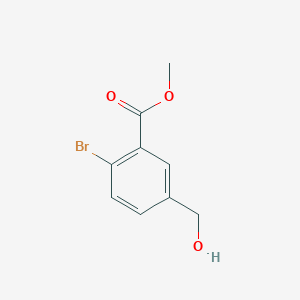

Methyl 2-bromo-5-(hydroxymethyl)benzoate

Description

Methyl 2-bromo-5-(hydroxymethyl)benzoate is a brominated aromatic ester featuring a hydroxymethyl (-CH2OH) group at position 5 and a bromine atom at position 2 on the benzoate ring. This compound is primarily utilized as a synthetic intermediate in pharmaceutical and agrochemical research, particularly in the development of kinase inhibitors and other bioactive molecules .

Properties

IUPAC Name |

methyl 2-bromo-5-(hydroxymethyl)benzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9BrO3/c1-13-9(12)7-4-6(5-11)2-3-8(7)10/h2-4,11H,5H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GXPDHQJZMPMJNH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C=CC(=C1)CO)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9BrO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.07 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 2-bromo-5-(hydroxymethyl)benzoate can be synthesized through several methods. One common approach involves the bromination of methyl 5-(hydroxymethyl)benzoate. This reaction typically uses bromine (Br2) or N-bromosuccinimide (NBS) as the brominating agent in the presence of a solvent like dichloromethane (DCM) or acetonitrile. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination.

Industrial Production Methods

In an industrial setting, the production of methyl 2-bromo-5-(hydroxymethyl)benzoate may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction conditions, such as temperature, pressure, and reagent concentration, can lead to a more consistent and scalable production process.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-bromo-5-(hydroxymethyl)benzoate undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.

Oxidation Reactions: The hydroxymethyl group can be oxidized to a carboxylic acid or aldehyde using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction Reactions: The compound can undergo reduction reactions to convert the bromine atom to a hydrogen atom using reducing agents like lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions

Substitution: Nucleophiles like sodium azide (NaN3) or sodium thiolate (NaSR) in polar aprotic solvents (e.g., DMF, DMSO).

Oxidation: Oxidizing agents such as KMnO4 in aqueous or acidic conditions.

Reduction: Reducing agents like LiAlH4 in anhydrous ether or tetrahydrofuran (THF).

Major Products

Substitution: Formation of new derivatives with different functional groups replacing the bromine atom.

Oxidation: Conversion of the hydroxymethyl group to carboxylic acid or aldehyde.

Reduction: Formation of methyl 5-(hydroxymethyl)benzoate by replacing the bromine atom with hydrogen.

Scientific Research Applications

Methyl 2-bromo-5-(hydroxymethyl)benzoate has several applications in scientific research:

Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

Pharmaceuticals: The compound can be used to develop new drugs or drug candidates, particularly those targeting specific biological pathways.

Material Science: It can be used in the synthesis of polymers and other materials with specific properties.

Biological Studies: The compound can be used in studies involving enzyme inhibition, receptor binding, and other biochemical processes.

Mechanism of Action

The mechanism of action of methyl 2-bromo-5-(hydroxymethyl)benzoate depends on its specific application

Enzyme Inhibition: The compound may inhibit specific enzymes by binding to their active sites, thereby blocking their activity.

Receptor Binding: It can bind to specific receptors on cell surfaces, modulating cellular responses.

Pathway Modulation: The compound may affect signaling pathways within cells, leading to changes in gene expression or protein activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Position and Functional Group Variations

Methyl 2-bromomethylbenzoate (CAS 2739-97-1)

- Substituents : Bromomethyl (-CH2Br) at position 2.

- Key Differences : The bromomethyl group is more electrophilic than hydroxymethyl, making it a reactive site for nucleophilic substitution (e.g., alkylation reactions). This compound is often used as a precursor for synthesizing derivatives like the target compound .

Methyl 5-bromo-2-hydroxy-3-methoxybenzoate (CAS 134419-43-5)

- Substituents : Hydroxy (-OH) at position 2, methoxy (-OCH3) at position 3, and bromine at position 5.

- Key Differences : The hydroxy and methoxy groups enhance hydrogen-bonding capacity and lipophilicity, respectively. This compound has been studied in pharmaceutical contexts, though its substitution pattern differs significantly from the target compound .

Ethyl 5-bromo-2-methoxybenzoate

- Substituents : Methoxy (-OCH3) at position 2 and bromine at position 5.

- Key Differences : The ethyl ester increases molecular weight (259.10 g/mol) and lipophilicity compared to methyl esters. Such derivatives are common in organic synthesis for tuning solubility and reactivity .

Biological Activity

Methyl 2-bromo-5-(hydroxymethyl)benzoate is an organic compound that has garnered attention due to its potential biological activities. This compound, a derivative of benzoic acid, features a bromine atom and a hydroxymethyl group, which contribute to its reactivity and biological properties. This article explores the biological activity of this compound, including its antimicrobial, anticancer, and other pharmacological effects.

Chemical Structure and Properties

Methyl 2-bromo-5-(hydroxymethyl)benzoate has the following chemical structure:

- Molecular Formula: C9H9BrO3

- Molecular Weight: 243.07 g/mol

The presence of the bromine atom at the second position and the hydroxymethyl group at the fifth position enhances its polarity and potential for hydrogen bonding, which may influence its biological interactions.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of methyl 2-bromo-5-(hydroxymethyl)benzoate. The compound has been tested against various bacterial strains and fungi, demonstrating significant activity.

Table 1: Antimicrobial Activity

| Microorganism | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Staphylococcus aureus | 32 µg/mL | |

| Escherichia coli | 16 µg/mL | |

| Candida albicans | 8 µg/mL | |

| Bacillus subtilis | 64 µg/mL |

These findings indicate that methyl 2-bromo-5-(hydroxymethyl)benzoate possesses moderate to good antimicrobial activity against both Gram-positive and Gram-negative bacteria, as well as antifungal properties.

Anticancer Activity

The compound has also been investigated for its potential anticancer properties. Studies have shown that methyl 2-bromo-5-(hydroxymethyl)benzoate can inhibit the growth of various cancer cell lines.

Case Study: Inhibition of Cancer Cell Proliferation

In vitro studies on human cancer cell lines have demonstrated that this compound can significantly reduce cell viability. For example:

- Cell Line: HeLa (cervical cancer)

- IC50 Value: 25 µM

- Mechanism: Induction of apoptosis through the activation of caspase pathways.

These results suggest that methyl 2-bromo-5-(hydroxymethyl)benzoate may act as a potential lead compound in anticancer drug development.

The mechanisms by which methyl 2-bromo-5-(hydroxymethyl)benzoate exerts its biological effects are still under investigation. However, it is hypothesized that:

- Enzyme Inhibition: The compound may interact with specific enzymes involved in microbial metabolism or cancer cell proliferation.

- Cell Membrane Disruption: Its lipophilic properties could allow it to disrupt microbial cell membranes or interfere with cancer cell signaling pathways.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.